molecular formula C21H18N6O B11633238 2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 331454-85-4

2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11633238
CAS No.: 331454-85-4
M. Wt: 370.4 g/mol
InChI Key: OZSVRVJYGOLJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core structure with substitutions at the 2- and 3-positions. The compound features dual 3-pyridinylmethyl groups attached via amino and imino linkers, both in the E-configuration.

Properties

CAS No.

331454-85-4

Molecular Formula

C21H18N6O

Molecular Weight

370.4 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)-3-(pyridin-3-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H18N6O/c28-21-18(15-24-13-16-5-3-8-22-11-16)20(25-14-17-6-4-9-23-12-17)26-19-7-1-2-10-27(19)21/h1-12,15,25H,13-14H2

InChI Key

OZSVRVJYGOLJBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=NCC3=CN=CC=C3)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, including the formation of the pyridine and pyrimidine rings. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted pyridine or pyrimidine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidine, a structural component of the compound , exhibit significant anticancer properties. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. Some compounds showed selective activity against breast and renal cancer cells when tested on the National Cancer Institute’s 60 human cancer cell line panel . This suggests that the compound may hold potential as a lead structure for developing new anticancer agents.

Antitubercular Properties

The exploration of pyrimidine derivatives for their antitubercular activity has also been documented. Compounds similar to the target molecule have been investigated for their ability to inhibit lipid metabolism in Mycobacterium tuberculosis, presenting a viable pathway for developing new treatments against tuberculosis .

Synthesis and Characterization

The synthesis of the compound involves multiple steps, typically starting from simpler pyridine derivatives. The characterization is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of derivatives and their biological activity is crucial for optimizing therapeutic efficacy. SAR studies have revealed that modifications at specific positions on the pyrido-pyrimidine scaffold can enhance anticancer activity or alter selectivity towards different cancer types .

Quantum Chemical Investigations

Advanced computational methods, including density functional theory (DFT), have been employed to study the electronic properties and stability of such compounds. These investigations provide insights into molecular interactions, which are essential for predicting biological activity and guiding further synthesis efforts .

Case Studies

StudyFindingsReference
Anticancer ActivityIdentified selective activity against breast and renal cancer cell lines
Antitubercular ActivityInhibition of lipid metabolism in Mycobacterium tuberculosis
Quantum Chemical AnalysisInsights into molecular stability and interactions

Mechanism of Action

The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Symmetry vs. Asymmetry: The target compound’s symmetrical 3-pyridinylmethyl substituents contrast with analogs like 3-{(E)-[(4-methylphenyl)imino]methyl}-2-(4-toluidino)-4H-pyrido[1,2-A]pyrimidin-4-one, which has mixed aryl/alkyl groups. Symmetry may enhance crystallinity or binding specificity in biological systems.

Yield and Efficiency :

  • Yields for pyridopyrimidinone syntheses vary widely. For instance, 2-amino-4-methylpyridine reactions yield 11–19% under similar conditions , while fluorophenyl-substituted pyrido[3,2-d]pyrimidinamines achieve >95% yields via nucleophilic aromatic substitution .

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analog Thiazolidinone Analog
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (due to thioxo group)
Melting Point Not reported 283–285°C (ethanol) Not reported
Stability Stable (E-configuration) Stable Sensitive to redox conditions

Notes:

  • The target compound’s pyridine rings may enhance solubility in polar solvents compared to aryl-substituted analogs .
  • Thiazolidinone derivatives exhibit redox sensitivity due to sulfur moieties, limiting their stability under oxidative conditions .

Biological Activity

The compound 2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a member of the pyrido-pyrimidine class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula: C₁₄H₁₅N₅
  • Molecular Weight: 255.31 g/mol

The structural complexity allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that compounds similar to 2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one exhibit a range of biological activities, including:

  • Anticancer Activity: Many pyrido-pyrimidines have shown promise as anticancer agents. For instance, Mannich bases derived from similar structures have been reported to possess significant cytotoxic effects against various cancer cell lines, including human colon cancer and leukemia cells .
  • Antimicrobial Properties: The compound's structural features suggest potential antibacterial and antifungal activities. Mannich bases have been documented as having antimicrobial properties, indicating that derivatives could also exhibit similar effects .
  • Antitubercular Activity: The relevance of lipid metabolism in Mycobacterium tuberculosis makes this compound a candidate for antitubercular drug development. Compounds with similar structures have been shown to target lipid biosynthesis pathways effectively .

The mechanisms by which 2-[(3-Pyridinylmethyl)amino]-3-((E)-{[(E)-3-pyridinylmethyl]imino}methyl)-4H-pyrido[1,2-A]pyrimidin-4-one exerts its biological effects may involve:

  • Enzyme Inhibition: Many pyrido-pyrimidines act as enzyme inhibitors, interfering with metabolic pathways crucial for cancer cell survival and proliferation.
  • DNA Interaction: Some studies suggest that similar compounds can bind to DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
  • Receptor Modulation: The ability to act as ligands for various receptors has been noted in related compounds, potentially influencing signaling pathways involved in disease progression.

Case Studies and Research Findings

Several studies provide insight into the biological activity of related compounds:

  • Cytotoxicity Studies: A study evaluating the cytotoxic effects of Mannich bases derived from pyridine showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .
  • Antibacterial Efficacy: Research demonstrated that pyridine-containing compounds exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting similar potential for the target compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (μM)Reference
Mannich Base AAnticancerHuman Colon Cancer10
Mannich Base BAntibacterialStaphylococcus aureus5
Pyrido Compound CAntitubercularMycobacterium tuberculosis15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.